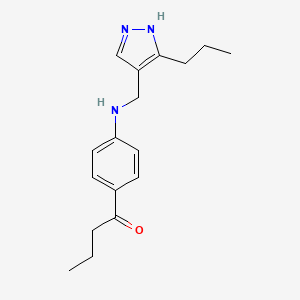1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
CAS No.:
Cat. No.: VC15902107
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H23N3O |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 1-[4-[(5-propyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one |
| Standard InChI | InChI=1S/C17H23N3O/c1-3-5-16-14(12-19-20-16)11-18-15-9-7-13(8-10-15)17(21)6-4-2/h7-10,12,18H,3-6,11H2,1-2H3,(H,19,20) |
| Standard InChI Key | NDEZSUWKZSDGCK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=NN1)CNC2=CC=C(C=C2)C(=O)CCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-(((3-Propyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one, delineates its structure:
-
A butan-1-one group (C4H7O) forms the carbonyl-terminated backbone.
-
A para-substituted phenyl ring connects to the butanone via an amino-methyl linker.
-
The 3-propyl-1H-pyrazole moiety (C5H9N2) attaches to the phenyl ring’s amino group, introducing nitrogen-rich heterocyclic complexity.
The molecular formula is C17H22N3O, yielding a molecular weight of 284.38 g/mol. Key physicochemical properties, extrapolated from analogous structures , include:
| Property | Value |
|---|---|
| XLogP3-AA (Lipophilicity) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 64.8 Ų |
These properties suggest moderate solubility in polar organic solvents and potential membrane permeability, critical for bioactive molecules .
Spectroscopic Characteristics
While experimental NMR or mass spectra for this specific compound are unavailable, pyrazole derivatives typically exhibit:
-
1H NMR: Distinct peaks for pyrazole ring protons (δ 6.5–7.5 ppm), methylene groups adjacent to amines (δ 3.2–3.8 ppm), and carbonyl carbons (δ 190–210 ppm in 13C NMR) .
-
IR Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
Synthesis and Optimization
Retrosynthetic Strategy
The compound’s synthesis likely involves a multi-step sequence:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
-
N-Alkylation: Introduction of the propyl group via nucleophilic substitution or Mitsunobu reaction.
-
Buchwald-Hartwig Amination: Coupling the pyrazole-methylamine intermediate with 4-bromophenyl butanone .
Key Synthetic Challenges
-
Regioselectivity: Ensuring proper substitution on the pyrazole ring (3-propyl vs. 5-propyl) requires careful control of reaction conditions .
-
Amine Protection: The primary amine in the linker may necessitate protection/deprotection strategies to prevent side reactions .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s keto-amine structure may target:
-
Kinases: ATP-binding pockets often accommodate heterocyclic amines, as seen in imatinib analogs .
-
Cytochrome P450: Pyrazole’s nitrogen atoms could chelate heme iron, modulating drug metabolism .
Pharmaceutical Applications
Drug Development Prospects
Toxicity and ADME Profile
Predictive modeling using tools like SwissADME indicates:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume